molecular formula C8H12N2O B1485402 trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2140522-31-0

trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1485402
CAS No.: 2140522-31-0
M. Wt: 152.19 g/mol
InChI Key: ZXFGXAJENLKSEZ-HTQZYQBOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a cyclobutane ring and a pyrazole ring. The pyrazole ring contains two nitrogen atoms and is known to promote unique coordination with metal ions .


Chemical Reactions Analysis

Pyrazole compounds have been used in various applications, including as catalysts for oxidation reactions . They can also form complexes with metal ions, which can be used in the development of metalloenzymes .

Scientific Research Applications

Photophysical and Quantum Chemical Analysis

A study by Mati et al. (2012) investigated the geometrical isomers (cis- and trans-) of a biologically significant pyrazoline derivative encapsulated within a β-cyclodextrin nanocavity. This research demonstrated the unique solvatochromic responses of these isomers, indicating potential applications in understanding the behavioral nature of such compounds in different media. The ground and excited state geometry of these isomers were optimized, offering insights into their photophysical properties and quantum chemical analysis (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Coordination Chemistry and Structural Features

Research conducted by Barz, Rauch, and Thiel (1997) explored the transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group, leading to the creation of new polydentate Schiff bases. These compounds' coordination chemistry with various metals (Pd II, Re I, and Re V) was examined, highlighting the cyclohexane backbone's role in facilitating flexible adaptation to different coordination conditions. This study underscores the compound's utility in developing enantioselective catalysis applications (Barz, Rauch, & Thiel, 1997).

Synthetic Methodologies and Chemical Characterizations

The synthesis and characterization of research chemicals, including pyrazole derivatives, emphasize the importance of accurate identification and differentiation from isomers. McLaughlin et al. (2016) described the identification and synthesis of a pyrazole-carboxamide, underscoring the importance of structural analysis in distinguishing between regioisomers. This work contributes to the broader understanding of synthetic methodologies and the analytical characterization necessary for developing new chemical entities (McLaughlin et al., 2016).

Future Directions

The study and development of pyrazole compounds is an active area of research due to their diverse pharmacological effects . Future research on “trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol” could explore its potential applications in medicine, catalysis, and other fields.

Properties

IUPAC Name

(1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGXAJENLKSEZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
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